molecular formula C15H16N2O4 B12496004 N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide

Cat. No.: B12496004
M. Wt: 288.30 g/mol
InChI Key: DYHJKDKDUQUDIE-UHFFFAOYSA-N
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Description

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide is a compound that belongs to the class of carboxamides It features a furan ring and a methoxyphenyl group, which are connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-methoxybenzoic acid and ethylenediamine forms an intermediate amide.

    Coupling with Furan-2-carboxylic Acid: The intermediate amide is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-[2-[(3-methoxybenzoyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O4/c1-20-12-5-2-4-11(10-12)14(18)16-7-8-17-15(19)13-6-3-9-21-13/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19)

InChI Key

DYHJKDKDUQUDIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=CO2

Origin of Product

United States

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